6-Bromopyrazin-2-amine
CAS No.: 54237-53-5
Cat. No.: VC21085035
Molecular Formula: C4H4BrN3
Molecular Weight: 174 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54237-53-5 |
---|---|
Molecular Formula | C4H4BrN3 |
Molecular Weight | 174 g/mol |
IUPAC Name | 6-bromopyrazin-2-amine |
Standard InChI | InChI=1S/C4H4BrN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) |
Standard InChI Key | SBBQFRYIMUUNFT-UHFFFAOYSA-N |
SMILES | C1=C(N=C(C=N1)Br)N |
Canonical SMILES | C1=C(N=C(C=N1)Br)N |
Introduction
Chemical Identity and Nomenclature
6-Bromopyrazin-2-amine represents a disubstituted pyrazine compound featuring a bromine atom at position 6 and an amino group at position 2 of the pyrazine ring. This heterocyclic compound is known by several chemical identifiers and synonyms:
Parameter | Information |
---|---|
Chemical Name | 2-Amino-6-bromopyrazine |
Common Synonyms | 6-Bromo-2-pyrazinamine; 2-Amino-6-bromopyrazine; 2-Bromo-6-aminopyrazine; 6-Bromopyrazin-2-amine |
CAS Registry Number | 54237-53-5 |
Molecular Formula | C₄H₄BrN₃ |
Molecular Weight | 174.00 g/mol |
MDL Number | MFCD10697806 |
InChI Key | SBBQFRYIMUUNFT-UHFFFAOYSA-N |
PubChem ID | 12693182 |
The compound contains a pyrazine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms in para positions .
Structural Characteristics and Properties
6-Bromopyrazin-2-amine exhibits distinctive structural features that influence its chemical behavior and reactivity. The compound consists of a planar pyrazine ring with bromine and amino substituents.
Physical Properties
The physical properties of 6-Bromopyrazin-2-amine determine its handling characteristics and potential applications:
Property | Value |
---|---|
Appearance | Crystalline solid |
Heavy Atoms | 8 |
Aromatic Heavy Atoms | 6 |
Rotatable Bonds | 0 |
H-Bond Acceptors | 2.0 |
H-Bond Donors | 1.0 |
Molar Refractivity | 34.14 |
Topological Polar Surface Area (TPSA) | 51.8 Ų |
These properties highlight the compound's rigid aromatic structure with limited conformational flexibility, as indicated by the absence of rotatable bonds .
Solubility Properties
Understanding the solubility profile of 6-Bromopyrazin-2-amine is crucial for its application in various chemical processes:
Solubility Parameter | Value | Classification |
---|---|---|
Log S (ESOL) | -2.05 | Soluble |
Solubility (ESOL) | 1.54 mg/ml; 0.00884 mol/l | Soluble |
Log S (Ali) | -1.59 | Very soluble |
Solubility (Ali) | 4.43 mg/ml; 0.0255 mol/l | Very soluble |
Log S (SILICOS-IT) | -2.14 | Soluble |
Solubility (SILICOS-IT) | 1.25 mg/ml; 0.00721 mol/l | Soluble |
These values indicate that 6-Bromopyrazin-2-amine generally exhibits good solubility in appropriate solvents, which facilitates its use in chemical reactions and formulations .
Chemical Reactivity and Synthesis
The presence of both the bromine atom and the amino group makes 6-Bromopyrazin-2-amine a versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group for various substitution reactions, while the amino group can participate in numerous transformations.
Reactive Sites
The compound presents two primary reactive sites:
-
The bromine atom at position 6 - valuable for cross-coupling reactions and nucleophilic substitutions
-
The amino group at position 2 - suitable for amidation, condensation, and acylation reactions
These reactive centers allow for diverse chemical modifications and make the compound valuable in the synthesis of more complex structures.
Pharmacokinetic Properties
The pharmacokinetic profile of 6-Bromopyrazin-2-amine provides insights into its potential behavior in biological systems:
Parameter | Value | Significance |
---|---|---|
GI Absorption | High | Good oral bioavailability potential |
BBB Permeant | Yes | Can potentially cross the blood-brain barrier |
P-gp Substrate | No | Not likely to be effluxed by P-glycoprotein |
CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP1A2 |
CYP2C19 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C19 |
CYP2C9 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C9 |
CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2D6 |
CYP3A4 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP3A4 |
Log Kp (skin permeation) | -6.71 cm/s | Moderate skin permeation potential |
These properties suggest that 6-Bromopyrazin-2-amine has favorable pharmacokinetic characteristics that could make it suitable for pharmaceutical applications .
Lipophilicity Profile
Lipophilicity is a crucial parameter affecting the compound's absorption, distribution, and biological activity:
Lipophilicity Parameter | Value |
---|---|
Log Po/w (iLOGP) | 1.08 |
Log Po/w (XLOGP3) | 0.92 |
Log Po/w (WLOGP) | 0.83 |
Log Po/w (MLOGP) | -0.26 |
Log Po/w (SILICOS-IT) | 1.02 |
Consensus Log Po/w | 0.72 |
The consensus log Po/w value of 0.72 indicates moderate lipophilicity, suggesting a balanced profile between hydrophilicity and lipophilicity that may contribute to good membrane permeability while maintaining reasonable aqueous solubility .
Drug-Likeness and Medicinal Chemistry Parameters
The drug-likeness of 6-Bromopyrazin-2-amine can be assessed using various medicinal chemistry parameters:
Drug-Likeness Rule | Violations |
---|---|
Lipinski | 0.0 |
Ghose | None |
Veber | 0.0 |
Egan | 0.0 |
Muegge | 2.0 |
Bioavailability Score | 0.55 |
Additionally, the compound shows favorable medicinal chemistry characteristics:
Parameter | Value |
---|---|
PAINS Alerts | 0.0 |
Brenk Alerts | 0.0 |
Leadlikeness | 1.0 |
Synthetic Accessibility | 2.36 |
These parameters indicate that 6-Bromopyrazin-2-amine generally complies with established drug-likeness rules and has good synthetic accessibility (low score indicates easier synthesis) .
Safety Parameter | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H332-H335 |
Precautionary Statements | P261-P280-P305+P351+P338 |
GHS Pictogram | Warning symbol |
These hazard codes indicate that the compound may:
-
Be harmful if swallowed (H302)
-
Cause skin irritation (H315)
-
Cause serious eye irritation (H319)
-
Be harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific eye contact procedures (P305+P351+P338) .
Related Compounds and Structural Analogues
Several structurally related compounds share similarities with 6-Bromopyrazin-2-amine:
Compound | Similarity | Structural Relationship |
---|---|---|
2-Amino-5-bromo-3-methylpyrazine | 0.82 | Addition of methyl group at position 3 |
5-Bromo-N,N-dimethylpyrazin-2-amine | 0.78 | N,N-dimethylation of the amino group |
6-Bromopyridin-2-amine | Related | Pyridine analog (nitrogen at different position) |
The related pyridine analog, 6-Bromopyridin-2-amine, differs in containing only one nitrogen atom in the aromatic ring compared to the two nitrogen atoms in the pyrazine structure of 6-Bromopyrazin-2-amine .
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